Cas no 1805510-20-6 (3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid)

3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid
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- インチ: 1S/C11H8F6O2/c1-2-5-6(9(18)19)3-4-7(10(12,13)14)8(5)11(15,16)17/h3-4H,2H2,1H3,(H,18,19)
- InChIKey: PUXVSUOBZKRNEO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C(=O)O)C=1CC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 335
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 37.3
3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000281-1g |
3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid |
1805510-20-6 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid 関連文献
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3,4-Bis(trifluoromethyl)-2-ethylbenzoic acidに関する追加情報
Professional Introduction to 3,4-Bis(trifluoromethyl)-2-ethylbenzoic Acid (CAS No. 1805510-20-6)
3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid (CAS No. 1805510-20-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This benzoic acid derivative features two trifluoromethyl groups at the 3rd and 4th positions of the benzene ring, combined with an ethyl substituent at the 2nd position. Such a structural configuration imparts distinct electronic and steric characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of multiple fluorine atoms in the molecule significantly influences its chemical reactivity and metabolic stability. Fluorine atoms are known to enhance lipophilicity, improve binding affinity to biological targets, and increase resistance to enzymatic degradation. These properties are particularly advantageous in drug design, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy. The 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid structure exemplifies how strategic fluorination can modulate molecular behavior, thereby opening avenues for novel drug development.
In recent years, researchers have been exploring the potential applications of this compound in various therapeutic areas. One notable area is its utility as a precursor in the synthesis of fluorinated heterocycles, which are prevalent in modern medicinal chemistry. For instance, studies have demonstrated its role in generating substituted pyrimidines and pyrazoles, which serve as key scaffolds for kinase inhibitors and anti-inflammatory agents. The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability and binding interactions with protein targets.
Moreover, the ethyl substituent in 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid contributes to the molecule's solubility and bioavailability, factors that are critical for drug formulation. This balance between hydrophobicity and hydrophilicity makes it a versatile building block for designing compounds with improved pharmacokinetic profiles. Recent advances in computational chemistry have further highlighted its potential as a scaffold for virtual screening campaigns aimed at identifying novel therapeutic candidates.
The compound's unique electronic properties also make it relevant in materials science applications. For example, fluorinated benzoic acids are often employed in the development of liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. The electron-withdrawing nature of the trifluoromethyl groups enhances charge transport properties, making 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid a promising candidate for optoelectronic devices.
From a synthetic perspective, 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid serves as a versatile intermediate for introducing complex functionalities into larger molecular frameworks. Its reactivity towards nucleophilic substitution reactions allows for further derivatization into esters, amides, and other pharmacologically relevant moieties. This adaptability has been leveraged in several synthetic strategies aimed at generating novel bioactive compounds with tailored properties.
Recent studies have also explored its role in green chemistry initiatives. The compound's stability under various reaction conditions makes it suitable for catalytic processes that minimize waste generation. Additionally, its compatibility with biodegradable solvents aligns with growing environmental concerns in pharmaceutical manufacturing. Such sustainable practices are increasingly important as the industry moves toward greener alternatives.
The biological activity of derivatives of 3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid has been extensively investigated. Preliminary findings suggest that certain analogs exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. These findings underscore the compound's potential as a lead structure for developing novel therapeutics targeting chronic inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and therapeutic applicability.
In conclusion,3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid (CAS No. 1805510-20-6) represents a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules, while its electronic properties offer promising applications in materials science. As research continues to uncover new applications for this compound and its derivatives,3,4-Bis(trifluoromethyl)-2-ethylbenzoic acid is poised to remain at the forefront of innovation.
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